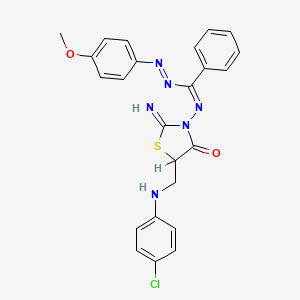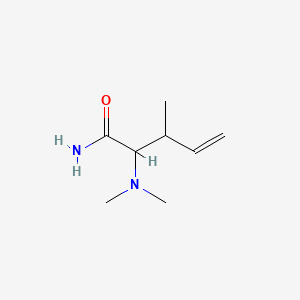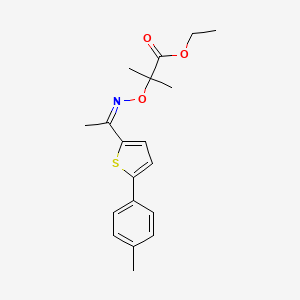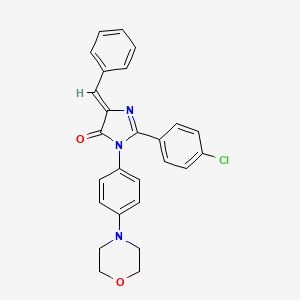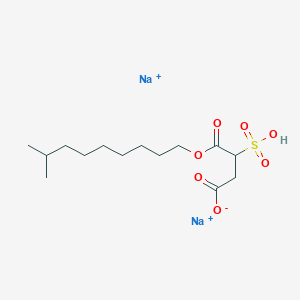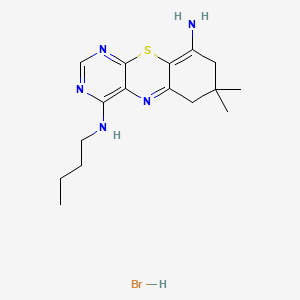
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-7,7-dimethyl-, monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-7,7-dimethyl-, monohydrobromide” is a complex organic compound that belongs to the class of pyrimido-benzothiazine derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-7,7-dimethyl-, monohydrobromide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimido-Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines under controlled conditions.
Alkylation and Methylation: Introduction of butyl and dimethyl groups through alkylation reactions using alkyl halides.
Formation of the Monohydrobromide Salt: This is typically done by treating the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups or the sulfur atom in the benzothiazine ring.
Reduction: Reduction reactions could target the double bonds in the pyrimido-benzothiazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Due to its structural complexity, the compound may exhibit interesting pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Biochemical Research: It can be used in studies to understand its interaction with biological macromolecules.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of “6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-7,7-dimethyl-, monohydrobromide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido-Benzothiazine Derivatives: Compounds with similar core structures but different substituents.
Benzothiazine Derivatives: Compounds lacking the pyrimido ring but containing the benzothiazine core.
Amino-Substituted Heterocycles: Compounds with similar amino group substitutions on different heterocyclic cores.
Uniqueness
The uniqueness of “6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-7,7-dimethyl-, monohydrobromide” lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of both pyrimido and benzothiazine rings, along with multiple amino and alkyl groups, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
103291-28-7 |
|---|---|
Formule moléculaire |
C16H24BrN5S |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
4-N-butyl-7,7-dimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide |
InChI |
InChI=1S/C16H23N5S.BrH/c1-4-5-6-18-14-12-15(20-9-19-14)22-13-10(17)7-16(2,3)8-11(13)21-12;/h9H,4-8,17H2,1-3H3,(H,18,19,20);1H |
Clé InChI |
OOJYEFKKMXDNID-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




